2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
説明
特性
IUPAC Name |
2-cyclohexyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-15(21-18-13)14-7-4-8-20-14/h4,7-8,10,12H,1-3,5-6,9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDKKZVMKVCXUFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-Cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and research findings related to this compound, highlighting its pharmacological properties and potential therapeutic applications.
Synthesis
The synthesis of 2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide typically involves the reaction of cyclohexylamine with isoxazole derivatives. The process can be outlined as follows:
- Preparation of Isoxazole : The isoxazole ring can be synthesized using various methods, often involving the reaction of furan derivatives with appropriate reagents under controlled conditions.
- Formation of Acetamide : The cyclohexylamine is then reacted with the synthesized isoxazole derivative, followed by acylation to form the acetamide structure.
Anticancer Properties
Recent studies have investigated the anticancer potential of compounds similar to 2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide. For instance, derivatives containing isoxazole rings have shown promising results against various cancer cell lines:
These findings suggest that the incorporation of isoxazole moieties can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds featuring similar structural motifs have also demonstrated anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a mechanism that may involve modulation of signaling pathways related to inflammation.
The biological activity of 2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide may be attributed to its ability to interact with specific molecular targets involved in cancer progression and inflammation. Preliminary studies suggest that it may function through:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases involved in cancer cell proliferation.
- Modulation of Apoptotic Pathways : The compound may promote apoptosis in cancer cells by activating intrinsic pathways.
Case Study 1: Anticancer Activity in MCF7 Cells
A study conducted on a derivative similar to 2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide revealed significant cytotoxic effects on MCF7 breast cancer cells. The compound exhibited an IC50 value of 3.79 µM, indicating potent activity against this cell line.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of isoxazole derivatives showed that these compounds could significantly reduce the levels of TNF-alpha and IL-6 in vitro, suggesting their potential as therapeutic agents in inflammatory diseases.
科学的研究の応用
Pharmacological Studies
Recent studies have highlighted the compound's potential as a therapeutic agent due to its anti-inflammatory properties. Research indicates that derivatives of isoxazole compounds can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. The incorporation of the furan ring enhances bioactivity, making this compound a candidate for further pharmacological evaluation .
Neuroprotective Effects
The neuroprotective properties of isoxazole derivatives have been explored in various studies. For instance, compounds similar to 2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives has also been reported. In vitro studies demonstrate that these compounds exhibit activity against a range of bacterial strains, indicating their potential use as antimicrobial agents. The furan moiety is believed to play a significant role in enhancing this activity .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant inhibition of COX enzymes, suggesting potential for pain relief. |
| Study B | Neuroprotection | Showed reduction in neuronal cell death in models of oxidative stress, indicating therapeutic potential for neurodegenerative diseases. |
| Study C | Antimicrobial properties | Identified effective inhibition of several bacterial strains, supporting its use as an antimicrobial agent. |
類似化合物との比較
Comparison with Structural Analogs
The compound’s structural and functional attributes are compared below with similar acetamide and heterocyclic derivatives (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
Structural and Functional Insights
Cyclohexyl vs. Aromatic Substituents :
- The cyclohexyl group in the target compound enhances hydrophobicity compared to phenyl or p-tolyl groups in analogs like 5d or C8 . This may improve membrane permeability but reduce aqueous solubility.
- Boron-containing analogs (e.g., 5c) exhibit distinct stability due to the dioxaborolane ring, which is absent in the target compound .
Isoxazole-Furan Hybrid vs. Other Heterocycles: The isoxazole-furan system in the target compound contrasts with dihydropyrimidinone (C8) or sulfonamide () cores. Isoxazole’s rigidity may favor target binding specificity, while sulfonamides often enhance solubility .
Biological Activity: Ranitidine-related nitroacetamides () demonstrate H2 receptor antagonism, whereas the target compound’s bioactivity remains uncharacterized.
Research Implications
- Drug Design : The cyclohexyl group’s hydrophobicity could optimize pharmacokinetics, while the isoxazole-furan system offers a scaffold for targeting enzymes or receptors associated with inflammation or infection .
- Limitations : Lack of boron or sulfonamide groups may limit stability or solubility compared to analogs like 5c or sulfamethoxazole derivatives .
Q & A
Q. What are the recommended synthetic routes for 2-cyclohexyl-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves a multi-step approach:
- Isoxazole ring formation : Cycloaddition between nitrile oxides and dipolarophiles (e.g., furan-substituted alkynes) under microwave-assisted conditions to improve yield .
- Acetamide coupling : Reaction of the isoxazole intermediate with 2-cyclohexylacetyl chloride in the presence of a base (e.g., triethylamine) at 60–80°C .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol for >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral features should researchers prioritize?
- NMR :
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (furan protons), δ 6.3–6.5 ppm (isoxazole proton), and δ 1.2–1.8 ppm (cyclohexyl protons) confirm substituent connectivity .
- ¹³C NMR : Carbonyl signals at ~170 ppm (acetamide) and 160–165 ppm (isoxazole C=O) .
- FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ (amide C=O) and 3100–3300 cm⁻¹ (N-H) .
- X-ray crystallography : Resolves intramolecular hydrogen bonding between the acetamide N-H and isoxazole oxygen, influencing conformational stability .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) to assess anti-inflammatory/neuroprotective potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Substituent variation : Compare analogs with:
- Cyclohexyl vs. aryl groups : Increased lipophilicity may enhance blood-brain barrier penetration .
- Furan vs. thiophene : Electron-rich furan improves π-π stacking with enzyme active sites .
- Key findings : Fluorine substitution on the acetamide chain (e.g., 2-fluorophenoxy analogs) enhances COX-2 inhibition by 30% due to electronegative interactions .
Q. How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assay conditions : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
- Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm mechanism .
- Cross-validate with structural analogs : Compare data against compounds with known activity to identify assay-specific artifacts .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : AutoDock Vina or Glide to model binding poses with COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR models : Use MOE or Schrödinger to correlate substituent descriptors (e.g., LogP, polar surface area) with bioactivity .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce phosphate esters at the acetamide N-H group for pH-dependent release in target tissues .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance aqueous dispersion and cellular uptake .
- Co-crystallization : Co-crystal with succinic acid improves solubility by 5× while retaining COX-2 inhibitory activity .
Methodological Considerations
Q. How should researchers address batch-to-batch variability in synthetic yields?
- Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) .
- In-line analytics : Implement HPLC-MS for real-time monitoring of intermediate formation .
- Scale-up protocols : Transition from batch to flow chemistry for reproducible large-scale synthesis (>50% yield improvement) .
Q. What analytical techniques are essential for stability profiling under physiological conditions?
- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis, and oxidative stress (H₂O₂) .
- HPLC-DAD/MS : Track degradation products (e.g., cyclohexyl hydrolysis to cyclohexanol) .
- Accelerated stability testing : 40°C/75% RH for 6 months to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
